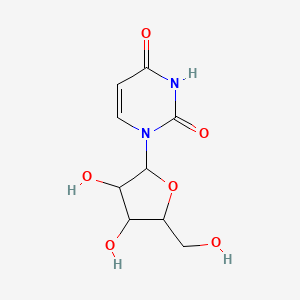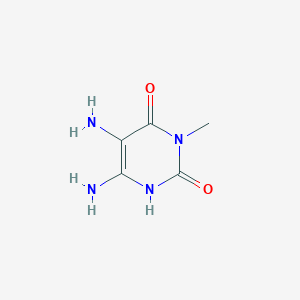
6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline
Overview
Description
6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline (hereafter referred to as 6,7-DHDMDP) is a polycyclic aromatic hydrocarbon (PAH) compound that has a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. 6,7-DHDMDP has a molecular weight of 248.3 g/mol and a melting point of 198-204°C. It has been studied for its potential use in various scientific applications, including as a fluorescent probe, a catalyst, and a photosensitizer.
Scientific Research Applications
6,7-DHDMDP has been studied for its potential use in a variety of scientific research applications. It has been used as a fluorescent probe to detect the presence of DNA and RNA in cells and tissues. It has also been used as a catalyst in organic reactions and as a photosensitizer to increase the efficiency of photochemical reactions. In addition, 6,7-DHDMDP has been studied for its potential use in the detection of metal ions and in the synthesis of organic compounds.
Mechanism Of Action
The mechanism of action of 6,7-DHDMDP is not yet fully understood. However, it is believed that the compound interacts with metal ions in a manner that results in a change in the fluorescence intensity of the compound. This change in fluorescence intensity is used to detect the presence of metal ions in various biological samples.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6,7-DHDMDP are not yet fully understood. However, in vitro studies have shown that the compound has a cytotoxic effect on certain types of cancer cells, suggesting that it may have potential applications in the treatment of cancer. In addition, the compound has been shown to bind to certain proteins and enzymes, suggesting that it may have potential applications in the regulation of cellular processes.
Advantages And Limitations For Lab Experiments
The main advantage of using 6,7-DHDMDP in laboratory experiments is its high fluorescence intensity, which makes it an ideal fluorescent probe for detecting the presence of metal ions and other molecules. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, 6,7-DHDMDP is insoluble in water and is therefore not suitable for use in aqueous solutions.
Future Directions
There are several potential future directions for the use of 6,7-DHDMDP in scientific research. These include further research into its potential use as a fluorescent probe for detecting the presence of metal ions and other molecules, as well as its potential use as a catalyst and photosensitizer. In addition, further research into the biochemical and physiological effects of the compound could lead to potential applications in the treatment of cancer and other diseases. Finally, further research into the mechanism of action of 6,7-DHDMDP could lead to a better understanding of its potential uses in the regulation of cellular processes.
properties
IUPAC Name |
5,8-dimethyl-6,7-dihydroquinolino[3,2-c]acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-13-15-7-3-5-9-19(15)23-21-17(13)11-12-18-14(2)16-8-4-6-10-20(16)24-22(18)21/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOUETIZGZHNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3=C(C4=CC=CC=C4N=C3C2=NC5=CC=CC=C15)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201018 | |
| Record name | 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline | |
CAS RN |
5298-71-5 | |
| Record name | 6,7-Dihydro-5,8-dimethyldibenzo[b,j][1,10]phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5298-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005298715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydro-5,8-dimethyl-dibenzo[b,j][1,10]phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIHYDRO-5,8-DIMETHYL-DIBENZO(B,J)(1,10)PHENANTHROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX78G3A4YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B3032722.png)





![2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B3032730.png)




![6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032740.png)